molecular formula C11H18N2O B1611574 4-Anilino-3-(methylamino)butan-1-ol CAS No. 88733-39-5

4-Anilino-3-(methylamino)butan-1-ol

Cat. No.: B1611574
CAS No.: 88733-39-5
M. Wt: 194.27 g/mol
InChI Key: AIBOXGBLHQZDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Anilino-3-(methylamino)butan-1-ol is a polyfunctional organic compound characterized by a butanol backbone substituted with an anilino (phenylamino) group at position 4 and a methylamino group at position 2. Its molecular formula is C₁₁H₁₈N₂O, distinguishing it from simpler amino-alcohols like 4-amino-3-methylbutan-1-ol (C₅H₁₃NO) .

Properties

CAS No.

88733-39-5

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

4-anilino-3-(methylamino)butan-1-ol

InChI

InChI=1S/C11H18N2O/c1-12-11(7-8-14)9-13-10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3

InChI Key

AIBOXGBLHQZDGN-UHFFFAOYSA-N

SMILES

CNC(CCO)CNC1=CC=CC=C1

Canonical SMILES

CNC(CCO)CNC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomerism and Functional Group Influence

Structural analogs such as 4-amino-3-methylbutan-1-ol (CAS: 75694-86-9, C₅H₁₃NO) and butan-1-ol (C₄H₁₀O) highlight key differences:

Compound Molecular Formula Substituents Key Functional Groups
4-Anilino-3-(methylamino)butan-1-ol C₁₁H₁₈N₂O Anilino (C₆H₅NH-), methylamino (CH₃NH-) Aromatic amine, aliphatic amine, hydroxyl
4-Amino-3-methylbutan-1-ol C₅H₁₃NO Amino (NH₂), methyl (CH₃) Aliphatic amine, hydroxyl
Butan-1-ol C₄H₁₀O Hydroxyl (-OH) at terminal position Primary alcohol

Key Observations :

  • The methylamino group at position 3 may reduce steric hindrance compared to bulkier substituents, enhancing solubility in polar solvents like butan-1-ol .

Physicochemical Properties

Data from butanol isomers (e.g., butan-1-ol, butan-2-ol) and amino-alcohols suggest trends:

Property This compound 4-Amino-3-methylbutan-1-ol Butan-1-ol
Boiling Point Estimated >250°C (due to H-bonding) ~200–220°C 117.7°C
Solubility in Water Moderate (polar groups vs. aromaticity) High (smaller, less aromatic) 7.7 g/100 mL
Reactivity Oxidizes sluggishly (stable aromatic amine) Oxidizes to ketones/acids Oxidizes to butanal

Research Findings :

  • Oxidation Resistance: The aromatic amine in this compound likely stabilizes the molecule against oxidation, contrasting with primary alcohols like butan-1-ol, which readily form aldehydes under acidic dichromate conditions .
  • Infrared Spectroscopy : The target compound’s IR spectrum would show N-H stretches (~3300 cm⁻¹ for amines) and aromatic C=C bends (~1500 cm⁻¹), distinguishing it from aliphatic analogs .

Recommendations :

  • Conduct NMR and mass spectrometry to confirm structural integrity.
  • Evaluate toxicity and regulatory status given structural complexity.

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